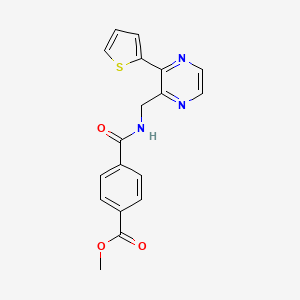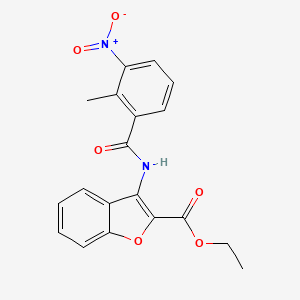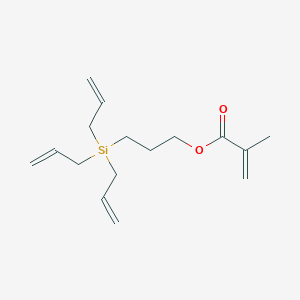![molecular formula C19H26N4O2S B2807589 N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034209-58-8](/img/structure/B2807589.png)
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole and pyrrolidine rings in separate steps, followed by their connection via a series of reactions. The methylthio and acetamide groups would also need to be added in separate steps. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD could be used to characterize the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzimidazole and pyrrolidine groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Potential Therapeutic Applications
ACAT Inhibitors for Treatment of Diseases
Compounds related to "N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide" have been explored for their potential as ACAT inhibitors, which could be useful in treating diseases involving ACAT-1 overexpression. The discovery of K-604 as a potent and aqueous-soluble inhibitor highlights the potential of such compounds in clinical settings for the treatment of incurable diseases (Shibuya et al., 2018).
Antimicrobial Studies
Derivatives structurally similar to the specified compound have shown significant antimicrobial activities. The synthesis and evaluation of novel fused heterocyclic compounds, including imidazole derivatives, have provided insights into their potential as antimicrobial agents (Khairwar et al., 2021).
Research in Radiosynthesis and Imaging
Potential PET Tracers for Orexin2 Receptors
Research on compounds with benzimidazole derivatives has included the development of potential PET tracers for orexin2 receptors, emphasizing the role of such compounds in imaging studies related to the central nervous system (Liu et al., 2012).
Novel Synthetic Pathways and Chemical Properties
Synthesis and Chemical Characterization
The synthesis of optically active imidazole N-oxides and their derivatives showcases the chemical versatility of compounds containing the imidazole moiety, opening pathways for the creation of room temperature ionic liquids and other innovative materials (Mlostoń et al., 2013).
Heterocycle Fusion in Drug Design
The creation of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives through 1,3-dipolar cycloaddition reaction demonstrates the potential for designing complex molecules with specific biological activities, highlighting the role of such compounds in drug discovery and medicinal chemistry (Poomathi et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13-20-16-6-4-5-7-18(16)23(13)15-8-10-22(12-15)19(25)17(9-11-26-3)21-14(2)24/h4-7,15,17H,8-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUOJBOVAULBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C(CCSC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)
![N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide](/img/structure/B2807508.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2807510.png)


![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2807517.png)
![1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine](/img/structure/B2807520.png)
![4-Tert-butyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2807521.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)

